N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl group and a substituted indole moiety linked via a 2-oxoacetamide bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-22(26-9-3-4-10-26)14-27-13-18(17-5-1-2-6-19(17)27)23(29)24(30)25-12-16-7-8-20-21(11-16)32-15-31-20/h1-2,5-8,11,13H,3-4,9-10,12,14-15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVXKFUOXPALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of 425.4 g/mol. The structural complexity contributes to its interaction with various biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticonvulsant properties. For instance, a related compound demonstrated protective effects against seizures in animal models, achieving an effective dose (ED50) of 4.3 mg/kg with a high therapeutic index (TD50/ED50 = 37.4), suggesting potential for development as an anticonvulsant drug .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. A related class of compounds showed moderate to significant antibacterial and antifungal activities, indicating that modifications in the structure can enhance these properties. Specifically, compounds with increased lipophilicity were noted to possess higher antibacterial efficacy .
Anticancer Activity
Preliminary investigations suggest that the compound may also possess anticancer properties. For example, thiazolidinedione derivatives with similar structural motifs have shown promising results against various cancer cell lines, highlighting the potential for further exploration of this compound's efficacy in oncology .
The biological mechanisms underlying the activity of this compound are still being elucidated. Computational studies have suggested interactions with sodium channels and other cellular targets which may contribute to its therapeutic effects .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an indole derivative. The molecular formula is , with a molecular weight of approximately 450.5 g/mol. This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide as an anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could potentially lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory processes positions it as a candidate for further research in neuropharmacology .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several synthesized derivatives:
Key Observations :
- The pyrrolidin-1-yl ethyl group in the target compound may enhance solubility in polar solvents compared to the benzylthio group in K-16 .
- The indole core in the target compound offers a planar aromatic system distinct from benzimidazole (compound 28) or pyrimidoindole (), influencing binding affinity in enzyme assays .
Spectroscopic Characterization
Analytical and Dereplication Strategies
- Molecular Networking : Compounds with similar fragmentation patterns (cosine score >0.8) can be clustered, aiding in identifying structural analogs of the target compound .
- NMR Dereplication : Regions of divergent chemical shifts (e.g., δ 29–36 ppm in ) help pinpoint substituent variations in indole derivatives .
Preparation Methods
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate in methanol using sodium cyanoborohydride, yielding piperonylamine. Reported yields exceed 85%.
Reaction Conditions :
Acetylation Protection
Piperonylamine is acetylated using acetic anhydride in toluene at 100°C for 2 h, producing N-(benzo[d]dioxol-5-ylmethyl)acetamide (92.5% yield).
Synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl
Indole Alkylation
Indole is alkylated at the N1 position using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in DMF with K2CO3 as base (70–75% yield).
Key Spectral Data :
Oxidation to Ketone
The secondary alcohol intermediate (from alkylation) is oxidized to the ketone using Jones reagent (CrO3/H2SO4) in acetone at 0°C, achieving >90% conversion.
Assembly of the Acetamide Linker
Activation of 2-Oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetic Acid
The diketone acid is activated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile, forming an imidazolide intermediate. This method, adapted from indole-3-acetamide syntheses, affords >80% activation efficiency.
Coupling with Benzo[d]dioxol-5-ylmethylamine
The activated acid reacts with N-(benzo[d]dioxol-5-ylmethyl)acetamide in dichloromethane, catalyzed by DMAP. The reaction proceeds at 25°C for 24 h, yielding the target compound (68–72% isolated yield).
Optimization Insights :
- Solvent : TFE (2,2,2-trifluoroethanol) enhances coupling efficiency by stabilizing the tetrahedral intermediate.
- Temperature : Elevated temperatures (>40°C) promote epimerization; thus, room temperature is optimal.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient), followed by recrystallization from ethanol to achieve >98% purity.
Spectroscopic Validation
- 1H NMR (DMSO-d6) : δ 10.12 (s, 1H, NH), 7.74 (d, J=8.8 Hz, 1H, benzodioxole-H), 7.30–7.33 (m, 2H, indole-H), 4.14 (t, J=7.0 Hz, 2H, CH2), 2.52 (s, 4H, pyrrolidine-CH2).
- HRMS (ESI+) : m/z calc. for C24H23N3O5 [M+H]+: 434.1709; found: 434.1712.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Epimerization at the Acetamide Carbon : Addressed by maintaining reaction temperatures below 30°C and using non-polar solvents.
- Indole N-alkylation Selectivity : Achieved via bulky bases (e.g., DBU) to favor N1 over C3 alkylation.
- Pyrrolidine Ethyl Ketone Stability : Stored under inert atmosphere at -20°C to prevent ketone hydration.
Q & A
Q. How can researchers evaluate synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-response matrices (e.g., with cisplatin or doxorubicin) .
- In vivo xenografts : Administer sub-therapeutic doses of the compound + standard drugs to assess tumor growth inhibition in mice .
Data Contradiction & Troubleshooting
Q. How should researchers resolve inconsistencies in biological activity across assay platforms?
- Methodological Answer :
- Assay validation : Cross-verify results using orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Buffer optimization : Ensure consistent pH and serum content in cell culture media, as variations can alter compound stability .
Q. What steps mitigate batch-dependent variability in compound potency?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
- Crystallography : Compare X-ray structures of different batches to confirm conformational uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
